6-Hydroxymethyltryptamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

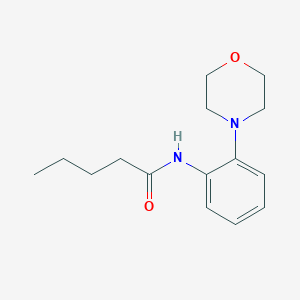

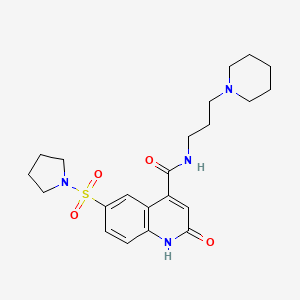

6-Hydroxymethyltryptamine is a derivative of tryptamine . Tryptamines are known to be a broad class of classical or serotonergic hallucinogens . They are capable of producing profound changes in sensory perception, mood, and thought in humans . The chemical structure of tryptamines is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Cognitive Enhancers

Research into the 5-HT(6) receptor, closely related to 6-Hydroxymethyltryptamine, highlights its potential as a novel target for central nervous system (CNS)-mediated diseases such as Alzheimer's disease, schizophrenia, anxiety, and obesity. The discovery of selective ligands for the 5-HT(6) receptor through high-throughput screening (HTS) and medicinal chemistry has advanced understanding significantly. These efforts have led to the development of highly selective lead structures with well-defined functionalities aimed at enhancing cognitive function, with two 5-HT(6) receptor antagonists entering Phase II clinical trials. This research underscores the importance of scaffold hopping and pharmacophore models in optimizing ligand functionality and activity (Holenz et al., 2006).

Therapeutic Potential and Cognitive Disorders

The predominant expression of the 5-HT(6) receptor in the CNS positions it as a valuable target for the development of drugs with limited side effects for treating neuropathological disorders. Interestingly, both 5-HT(6) receptor agonists and antagonists have shown procognitive activities in preclinical studies. This paradoxical effect, where both agonists and antagonists exert similar beneficial effects on cognitive functions, suggests complex underlying mechanisms that warrant further investigation. The therapeutic interest of 5-HT(6) receptor agonists extends to Alzheimer's disease (AD), depression, and obesity, highlighting the receptor's broad potential in treating cognitive issues (Karila et al., 2015).

Role in Cognitive Function

The 5-HT(6) receptor's almost exclusive CNS expression, particularly in areas associated with learning and memory, has made it a focal point for studies on cognitive function. Antagonists of the 5-HT(6) receptor have been shown to enhance retention of spatial learning, improve consolidation in autoshaping tasks, and reverse natural forgetting in object recognition tasks. These findings indicate a facilitatory role for the 5-HT(6) receptor in both cholinergic and glutamatergic neurotransmission, suggesting its involvement in the regulation of cognition, feeding, affective state, and possibly seizures (Fone, 2008).

Radioligand Development for PET Imaging

The synthesis and characterization of novel radioligands for positron emission tomography (PET) imaging of the 5-HT(6) receptor, such as 11C-GSK215083, have been explored. These efforts aim to enable in vivo imaging of the 5-HT(6) receptor, offering insights into its involvement in disease pathophysiology and assisting in the development of drugs targeting this receptor. Initial studies in pigs, nonhuman primates, and human subjects confirmed brain penetration and specific binding of 11C-GSK215083, demonstrating its potential as a PET radioligand for probing the 5-HT(6) receptor (Parker et al., 2012).

Wirkmechanismus

Target of Action

6-Hydroxymethyltryptamine, like other tryptamines, shares its core structure with the neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT) . The primary targets of tryptamines are the serotonin receptors, particularly the 5-HT2A receptor . These receptors play a crucial role in various physiological processes, including mood regulation, appetite, sleep, and cognition .

Mode of Action

Tryptamines act primarily as agonists of the 5-HT2A receptor . Agonists are substances that bind to a specific receptor and trigger a response in the cell. By binding to the 5-HT2A receptor, tryptamines mimic the action of serotonin, leading to an increase in serotonergic activity in the brain .

Biochemical Pathways

The effects of tryptamines, including those of 6-Hydroxymethyltryptamine, are mediated by the 5-HT2A receptor . Their actions may also be modulated by interactions with other 5-ht receptors, monoamine transporters, and trace amine-associated receptors . The activation of these receptors and transporters can influence several biochemical pathways downstream .

Result of Action

The activation of the 5-HT2A receptor by tryptamines leads to altered perceptions of reality . This can result in profound changes in sensory perception, mood, and thought in humans .

Action Environment

The action, efficacy, and stability of 6-Hydroxymethyltryptamine, like other tryptamines, can be influenced by various environmental factors. These factors can include the presence of other substances, the physiological state of the individual, and genetic factors .

Eigenschaften

IUPAC Name |

[3-(2-aminoethyl)-1H-indol-6-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-4-3-9-6-13-11-5-8(7-14)1-2-10(9)11/h1-2,5-6,13-14H,3-4,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESBSSFCOFWKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)NC=C2CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxymethyltryptamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-isopropyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2798378.png)

![2-Amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2798384.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2798387.png)

![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)

![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2798399.png)

![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)